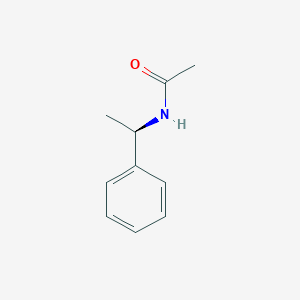

(R)-N-(1-phenylethyl)acetamide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-phenylethyl)acetamide typically involves the reaction of ®-1-phenylethylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products. The general reaction scheme is as follows:

(R)−1−phenylethylamine+aceticanhydride→(R)−N−(1−phenylethyl)acetamide+aceticacid

Alternatively, the compound can be synthesized using dynamic kinetic resolution (DKR) of racemic 1-phenylethylamine. This method employs a combination of an enzyme, such as Candida antarctica lipase B (CaLB), and a metal catalyst, such as palladium, to selectively convert the desired enantiomer to the amide while racemizing the undesired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-N-(1-phenylethyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of recyclable catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

®-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Hydrolysis: ®-1-phenylethylamine and acetic acid.

Reduction: ®-1-phenylethylamine.

Substitution: N-substituted derivatives of ®-N-(1-phenylethyl)acetamide.

科学的研究の応用

Chemistry

- Chiral Building Block: Used in the synthesis of enantiomerically pure compounds, essential for developing pharmaceuticals with specific biological activities.

Biology

- Enzyme Modulation: The compound has been shown to modulate enzyme activities, influencing metabolic pathways related to inflammation and pain response.

- Receptor Interaction: It interacts with various receptors, potentially facilitating analgesic and anti-inflammatory effects.

Medicine

- Drug Development: Investigated as a precursor for chiral pharmaceuticals due to its unique stereochemistry.

- Therapeutic Applications:

- Anti-inflammatory Activity: Demonstrated ability to inhibit pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophages.

- Analgesic Activity: Exhibited dose-dependent pain relief in animal models, suggesting utility in pain management therapies.

- Anticancer Potential: Showed inhibition of cell proliferation in cancer cell lines (e.g., MCF-7 and SK-N-SH), indicating possible anticancer properties .

Biological Activities Summary

| Activity Type | Model/System Used | Observed Effects | References |

|---|---|---|---|

| Anti-inflammatory | Macrophage cell lines | Reduced TNF-α and IL-6 levels | |

| Analgesic | Animal pain models | Dose-dependent pain relief | |

| Anticancer | MCF-7, SK-N-SH cells | Inhibition of cell proliferation |

Case Studies

-

Synthesis and Biological Evaluation:

A study synthesized various N-(1-phenylethyl)acetamides to explore their biological activities. Results indicated that substituents on the phenyl ring significantly enhance anticancer efficacy. -

Inhibition of Multidrug-resistant Cancer Cell Lines:

Derivatives of N-(1-phenylethyl)acetamide were reported to exhibit potent inhibition against multidrug-resistant cancer cell lines, suggesting a role in overcoming drug resistance . -

Enzymatic Synthesis Using Immobilized Lipase:

Research highlighted the continuous enantiomer-selective acylation of 1-phenylethanamine using immobilized lipase in a magnetic fluidized bed reactor system, showcasing an innovative approach for producing (R)-N-(1-phenylethyl)acetamide efficiently .

作用機序

The mechanism of action of ®-N-(1-phenylethyl)acetamide depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

類似化合物との比較

Similar Compounds

(S)-N-(1-phenylethyl)acetamide: The enantiomer of ®-N-(1-phenylethyl)acetamide, with similar chemical properties but different biological activity.

N-(1-phenylethyl)acetamide: The racemic mixture containing both ® and (S) enantiomers.

N-(1-phenylethyl)benzamide: A structurally similar compound with a benzamide group instead of an acetamide group.

Uniqueness

®-N-(1-phenylethyl)acetamide is unique due to its enantiomeric purity, which can lead to specific interactions in biological systems and distinct chemical reactivity compared to its racemic or enantiomeric counterparts. This makes it valuable in applications requiring high stereochemical precision.

生物活性

(R)-N-(1-phenylethyl)acetamide, a chiral amide compound, has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

- Molecular Formula : C₁₁H₁₅N

- Chirality : The compound possesses a chiral center, influencing its biological activity and interactions with biological targets.

- Functional Groups : It contains an acetamide functional group and a phenylethyl substituent, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, potentially influencing metabolic pathways involved in inflammation and pain response.

- Receptor Interaction : It may interact with various receptors, facilitating analgesic and anti-inflammatory effects. This interaction is crucial for its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. For instance, it has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .

2. Analgesic Activity

The compound has also been evaluated for analgesic effects. In animal models, it demonstrated a dose-dependent reduction in pain responses comparable to standard analgesics. This suggests potential utility in pain management therapies .

3. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma), showing inhibition of cell proliferation . The mechanism appears to involve the modulation of apoptosis pathways and cell cycle regulation.

Table 1: Summary of Biological Activities

Selected Studies

- A study focused on the synthesis of various N-(1-phenylethyl)acetamides explored their biological activities, highlighting the importance of substituents on the phenyl ring for enhancing anticancer efficacy .

- Another investigation reported that derivatives of N-(1-phenylethyl)acetamide exhibited potent inhibition against multidrug-resistant cancer cell lines, suggesting a role in overcoming drug resistance .

特性

IUPAC Name |

N-[(1R)-1-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMRYVMZLANOQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352838 | |

| Record name | N-[(1R)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36283-44-0 | |

| Record name | N-[(1R)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using immobilized lipase for the synthesis of (R)-N-(1-phenylethyl)acetamide?

A1: Immobilized lipase offers several advantages over traditional chemical synthesis methods for producing this compound. [, ]

- Enhanced Enantioselectivity: Lipases exhibit high enantioselectivity, meaning they can selectively catalyze the formation of a specific enantiomer (in this case, the (R)-enantiomer). This is crucial for obtaining a product with high purity and desired biological activity. [, ]

- Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions (e.g., ambient temperature, neutral pH), minimizing the formation of unwanted byproducts and reducing energy consumption compared to harsher chemical synthesis methods. []

- Catalyst Reusability: Immobilizing the lipase on a solid support allows for easy separation from the reaction mixture and enables its reuse, improving process efficiency and reducing costs. [, ]

Q2: How does the choice of support material impact the catalytic activity of immobilized lipase in the synthesis of this compound?

A2: The support material plays a crucial role in immobilizing lipase while preserving its activity and enantioselectivity. [, ] The research highlights the use of magnetic chitosan microspheres (Fe3O4-CTS) as a support material. [, ]

- Biocompatibility: Chitosan is a biocompatible and biodegradable polymer, making it suitable for enzyme immobilization. []

- Magnetic Properties: The incorporation of magnetic Fe3O4 nanoparticles facilitates easy separation and recovery of the immobilized lipase using an external magnet. []

- Surface Functionalization: Chitosan can be easily functionalized to introduce specific groups that enhance lipase immobilization and improve its stability and activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。